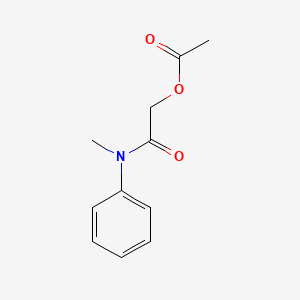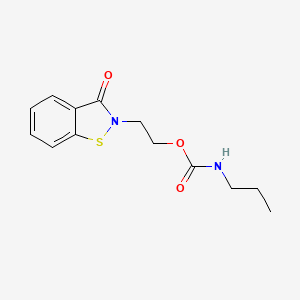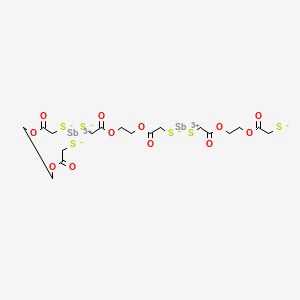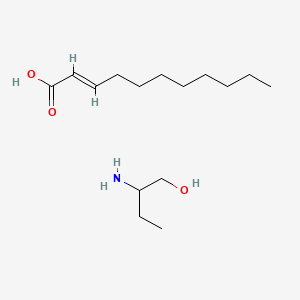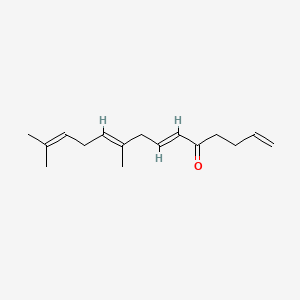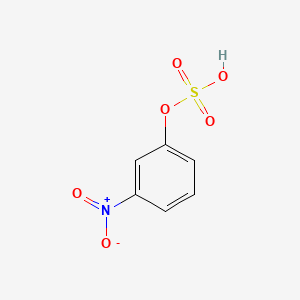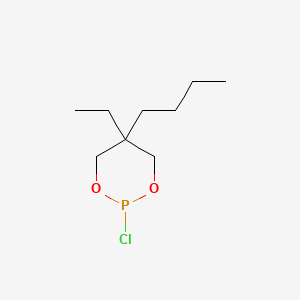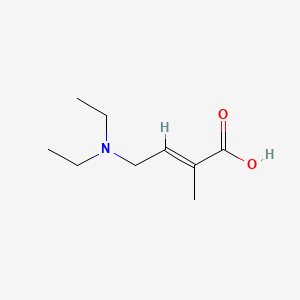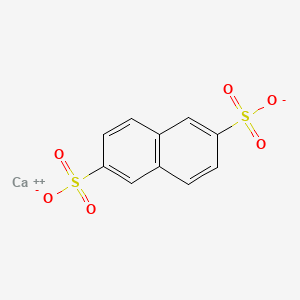
Calcium naphthalene-2,6-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium naphthalene-2,6-disulphonate: is an organic compound with the molecular formula C₁₀H₆CaO₆S₂. It is a calcium salt of naphthalene-2,6-disulfonic acid, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of calcium naphthalene-2,6-disulphonate typically begins with naphthalene, which undergoes sulfonation to form naphthalene-2,6-disulfonic acid.
Sulfonation: Naphthalene is treated with sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 2 and 6 positions.
Neutralization: The resulting naphthalene-2,6-disulfonic acid is then neutralized with calcium hydroxide to form this compound.
Industrial Production Methods:
Large-Scale Production: Industrial production involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Calcium naphthalene-2,6-disulphonate can undergo oxidation reactions, where the naphthalene ring is oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidation can lead to the formation of naphthoquinones and other oxidized derivatives.
Reduction Products: Reduction can yield naphthalene derivatives with modified sulfonic acid groups.
Substitution Products: Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Calcium naphthalene-2,6-disulphonate is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of sulfonated aromatic compounds in biological systems.
Medicine:
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its sulfonic acid groups.
Concrete Additives: It is used as an additive in concrete to improve its properties.
Mécanisme D'action
Molecular Targets and Pathways:
Interaction with Proteins: Calcium naphthalene-2,6-disulphonate can interact with proteins and enzymes, affecting their activity and function.
Pathways: It can influence various biochemical pathways by modifying the activity of key enzymes and proteins.
Comparaison Avec Des Composés Similaires
Sodium naphthalene-2,6-disulphonate: Similar in structure but with sodium instead of calcium.
Potassium naphthalene-2,6-disulphonate: Another similar compound with potassium as the counterion.
Uniqueness:
Calcium Ion: The presence of calcium makes it unique, as calcium ions can have specific interactions with biological molecules and systems.
Applications: Its applications in concrete additives and specific biochemical studies highlight its unique properties compared to other similar compounds.
Propriétés
Numéro CAS |
93804-30-9 |
|---|---|
Formule moléculaire |
C10H6CaO6S2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
calcium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
Clé InChI |
LJYYUPYEVYMPLY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


